molecular formula C7H12F3N B12997274 4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine

4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine

Cat. No.: B12997274
M. Wt: 167.17 g/mol
InChI Key: LJJGBIXESCNWOF-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine is a fluorinated amine compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine typically involves the fluorination of cyclohexanone derivatives. One common method is the selective electrophilic fluorination using reagents like Selectfluor. The reaction conditions often include a solvent such as acetonitrile and a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

4,4-difluoro-1-(fluoromethyl)cyclohexan-1-amine

InChI

InChI=1S/C7H12F3N/c8-5-6(11)1-3-7(9,10)4-2-6/h1-5,11H2

InChI Key

LJJGBIXESCNWOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CF)N)(F)F

Origin of Product

United States

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